4-(2-Ethoxy-benzoylamino)-benzoic acid cyclohexyl ester
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Overview
Description
4-(2-Ethoxy-benzoylamino)-benzoic acid cyclohexyl ester is an organic compound with a complex structure that includes an ethoxy-benzoylamino group and a cyclohexyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxy-benzoylamino)-benzoic acid cyclohexyl ester typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form 4-(2-ethoxybenzoylamino)benzoic acid. Finally, the esterification of this compound with cyclohexanol in the presence of a catalyst such as sulfuric acid yields the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxy-benzoylamino)-benzoic acid cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Ethoxy-benzoylamino)-benzoic acid cyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxy-benzoylamino)-benzoic acid cyclohexyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzoyl chloride
- 4-Methoxybenzoyl chloride
- 2-Ethoxybenzoyl chloride
Uniqueness
4-(2-Ethoxy-benzoylamino)-benzoic acid cyclohexyl ester is unique due to its specific structure, which combines an ethoxy-benzoylamino group with a cyclohexyl ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
IUPAC Name |
cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-26-20-11-7-6-10-19(20)21(24)23-17-14-12-16(13-15-17)22(25)27-18-8-4-3-5-9-18/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVCWMJGGFNBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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